Norfluoxetine SERT Binding Affinity vs. Fluoxetine and Other SSRIs in Human Monoamine Transporters
Norfluoxetine demonstrates high selectivity for the serotonin transporter (SERT) over norepinephrine (NET) and dopamine (DAT) transporters, with a SERT Ki value for racemic norfluoxetine of 9.9 ± 0.5 nM, comparable to fluoxetine (6.9 ± 0.6 nM) and citalopram (9.5 ± 1.3 nM) [1]. However, norfluoxetine exhibits approximately 25-fold lower SERT potency than paroxetine (Ki = 0.38 ± 0.04 nM) and approximately 11-fold lower than sertraline (Ki = 0.9 ± 0.2 nM) in the same human transporter assay system [1].
| Evidence Dimension | Inhibition constant (Ki) for human serotonin transporter (SERT) |
|---|---|
| Target Compound Data | R,S-norfluoxetine: Ki = 9.9 ± 0.5 nM |
| Comparator Or Baseline | R,S-fluoxetine: Ki = 6.9 ± 0.6 nM; Paroxetine: Ki = 0.38 ± 0.04 nM; Sertraline: Ki = 0.9 ± 0.2 nM |
| Quantified Difference | Norfluoxetine is 1.4-fold less potent than fluoxetine, 26-fold less potent than paroxetine, and 11-fold less potent than sertraline at human SERT. |
| Conditions | Radioligand binding assay using human monoamine transporters expressed in HEK-293 cells |
Why This Matters
This data clarifies that norfluoxetine is not a superior SERT ligand compared to other SSRIs but is a critical analytical reference for accurately quantifying the contribution of the active metabolite in fluoxetine pharmacology.
- [1] Table 1. Inhibition of Binding to Human Monoamine Transporters by Fluoxetine, Norfluoxetine and Other Antidepressants. (n.d.). Retrieved from https://preview-www.nature.com/articles/1395967/tables/1 View Source
